molecular formula C24H27N3O3 B8559673 2-{4-[(1-cyclobutylpiperidin-4-yl)oxy]phenyl}-8-methoxyquinazolin-4(3H)-one

2-{4-[(1-cyclobutylpiperidin-4-yl)oxy]phenyl}-8-methoxyquinazolin-4(3H)-one

Cat. No. B8559673
M. Wt: 405.5 g/mol
InChI Key: CQXSJIMOLQKWBG-UHFFFAOYSA-N
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Patent
US07960394B2

Procedure details

The entitled compound was obtained according to the method of Example 15 but starting from 2-amino-3-methoxybenzoic acid, ammonia and 4-[(1-cyclobutyl-4-piperidinyl)oxy]benzaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4-[(1-cyclobutyl-4-piperidinyl)oxy]benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[NH3:13].[CH:14]1([N:18]2[CH2:23][CH2:22][CH:21]([O:24][C:25]3[CH:32]=[CH:31][C:28]([CH:29]=O)=[CH:27][CH:26]=3)[CH2:20][CH2:19]2)[CH2:17][CH2:16][CH2:15]1>>[CH:14]1([N:18]2[CH2:23][CH2:22][CH:21]([O:24][C:25]3[CH:32]=[CH:31][C:28]([C:29]4[NH:13][C:4](=[O:6])[C:3]5[C:2](=[C:10]([O:11][CH3:12])[CH:9]=[CH:8][CH:7]=5)[N:1]=4)=[CH:27][CH:26]=3)[CH2:20][CH2:19]2)[CH2:17][CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
4-[(1-cyclobutyl-4-piperidinyl)oxy]benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)N1CCC(CC1)OC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The entitled compound was obtained

Outcomes

Product
Name
Type
Smiles
C1(CCC1)N1CCC(CC1)OC1=CC=C(C=C1)C1=NC2=C(C=CC=C2C(N1)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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